Acide 6-méthoxyindole-2-carboxylique

Vue d'ensemble

Description

6-Methoxy-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its antifungal properties and has been identified as a metabolite produced by certain bacterial strains .

Applications De Recherche Scientifique

6-Methoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its role in microbial metabolism and its antifungal properties.

Medicine: Investigated for potential therapeutic applications, including antifungal treatments.

Industry: Utilized in the production of dyes and other chemical products

Analyse Biochimique

Biochemical Properties

6-Methoxyindole-2-carboxylic acid interacts with several enzymes, proteins, and other biomolecules. It has been used as a reactant for demethylation reactions using ionic liquids under microwave irradiation . It also plays a role in the preparation of pyrazinoindoledione via Ugi reaction and microwave-assisted cyclization .

Cellular Effects

It has been suggested that it may have potential neuroprotective properties .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been used as a reactant in various chemical reactions, suggesting that it may have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 6-Methoxyindole-2-carboxylic acid vary with different dosages in animal models. It has been suggested that it should be further tested in many other rodent models of diabetes for its potential ability in lowering blood glucose .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known to interact with various transporters or binding proteins .

Subcellular Localization

It is known to interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of 6-Methoxy-1H-indole-2-carboxylic acid often involves optimizing the fermentation conditions of bacterial strains such as Bacillus toyonensis. The production can be enhanced by adjusting nutritional and environmental variables, such as starch concentration, peptone concentration, agitation rate, pH, and temperature .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated indole derivatives.

Mécanisme D'action

The mechanism by which 6-Methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal metabolism, thereby exerting its antifungal activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Indole-2-carboxylic acid

- 5-Methoxyindole-2-carboxylic acid

- 6-Methoxyindole-3-carboxylic acid

Uniqueness

6-Methoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and carboxylic acid group at the 2-position contribute to its antifungal activity and make it a valuable compound for various applications .

Activité Biologique

6-Methoxy-1H-indole-2-carboxylic acid (MICA) is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, including antifungal properties, potential therapeutic applications, and mechanisms of action, supported by recent research findings.

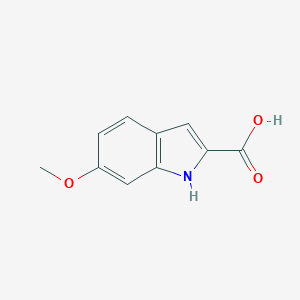

Chemical Structure and Properties

6-Methoxy-1H-indole-2-carboxylic acid is characterized by its indole structure, which includes a methoxy group at the 6-position and a carboxylic acid group at the 2-position. This unique substitution pattern enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of MICA, particularly against Candida albicans . The compound was isolated from the bacterium Bacillus toyonensis and demonstrated significant antifungal activity. The optimal production conditions for MICA were determined using response surface methodology (RSM), resulting in a 3.49-fold increase in yield under specific conditions: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and temperature at 40 °C .

Table 1: Antifungal Activity of MICA

| Test Organism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 18 | 1 |

| Aspergillus niger | 15 | 1 |

| Penicillium chrysogenum | 12 | 1 |

The mechanism underlying the antifungal activity involves disruption of cell membrane integrity, leading to cell lysis and death .

MICA's biological activity is attributed to its interaction with specific molecular targets. The presence of the carboxylic acid group allows for chelation with metal ions in enzymes, potentially inhibiting their activity. This mechanism has been observed in various studies focusing on integrase inhibition in HIV-1, where indole derivatives have shown promise as antiviral agents .

Case Studies and Research Findings

-

Antifungal Production Optimization :

A study investigated the production optimization of MICA from Bacillus toyonensis. The researchers utilized RSM to identify optimal growth conditions that maximized MICA yield while maintaining antifungal efficacy against Candida albicans . -

Integrase Inhibition :

Another study explored the inhibitory effects of indole-2-carboxylic acid derivatives on HIV-1 integrase. The findings indicated that structural modifications significantly enhanced the inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 µM . Although these derivatives differ slightly from MICA, they underscore the potential of indole compounds in antiviral applications. -

Comparative Analysis with Similar Compounds :

Comparative studies have shown that MICA exhibits greater stability and biological activity than other indole derivatives like indole-3-acetic acid and 6-methoxyindole-2-carboxylic acid, primarily due to its unique substitution pattern.

Table 2: Comparison of Indole Derivatives

| Compound Name | IC50 (µM) | Activity |

|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic acid | N/A | Antifungal |

| Indole-3-acetic acid | N/A | Plant growth regulator |

| 3-Methoxyindole | N/A | Various biological roles |

Propriétés

IUPAC Name |

6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBGANWAZJWOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328449 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-73-3 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-methoxyindole-2-carboxylic acid (MICA) and what makes it interesting for scientific research?

A: 6-methoxyindole-2-carboxylic acid (MICA) is an indole derivative recently identified as an antifungal metabolite produced by Bacillus toyonensis isolate OQ071612. [] This finding is significant as fungal infections pose a growing threat to human health, and new antifungal agents are urgently needed.

Q2: Has MICA been isolated from other natural sources?

A: While this is the first documented report on MICA production from Bacillus toyonensis, other indole derivatives are found in melanin synthesis pathways in animals. [, , ] 5-Hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C), an isomer of MICA, is a known eumelanin metabolite. [, , ]

Q3: What types of fungi does MICA show activity against?

A: Research indicates that MICA exhibits antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates. []

Q4: How stable is MICA under different conditions?

A: Studies show that purified MICA maintains its stability within a pH range of 6–7 and temperatures up to 50°C. It also retains antifungal activity in the presence of various surfactants, detergents, and enzymes. []

Q5: Have the optimal conditions for MICA production been determined?

A: Yes, response surface methodology (RSM) revealed the optimal conditions for MICA production by Bacillus toyonensis isolate OQ071612: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and a temperature of 40°C. These optimized conditions resulted in a 3.49-fold increase in MICA production. []

Q6: What are the potential implications of MICA's stability in the presence of surfactants and enzymes?

A6: This stability suggests that MICA could potentially be formulated with various excipients and might exhibit resistance to degradation by certain enzymes, which is crucial for developing effective antifungal medications.

Q7: What analytical techniques were employed to characterize and study MICA?

A: Advanced spectroscopic techniques were used to determine the structure of the purified extract as 6-methoxy-1H-indole-2-carboxylic acid. [] Although not explicitly stated for MICA, research on similar indole derivatives utilized high-performance liquid chromatography (HPLC) with electrochemical detection and mass fragmentography for quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.